molecular formula C17H18BrN7O B12245750 5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine

5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine

Cat. No.: B12245750
M. Wt: 416.3 g/mol
InChI Key: HWDIMBUQKIJBMH-UHFFFAOYSA-N
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Description

5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine is a complex heterocyclic compound It features a pyrimidine core substituted with a bromine atom and a pyrrolidine ring, which is further connected to a triazolopyridazine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine intermediate, which is synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This intermediate is then reacted with a brominated pyrimidine derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazolopyridazine moiety can be oxidized or reduced under specific conditions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized triazolopyridazine derivatives.

    Reduction: Formation of reduced triazolopyridazine derivatives.

Scientific Research Applications

5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.

    Chemical Biology: Employed in the design of chemical probes to study biological pathways.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine is unique due to its combination of a brominated pyrimidine core with a triazolopyridazine moiety. This unique structure imparts specific biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C17H18BrN7O

Molecular Weight

416.3 g/mol

IUPAC Name

6-[[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H18BrN7O/c18-13-7-19-17(20-8-13)24-6-5-11(9-24)10-26-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2

InChI Key

HWDIMBUQKIJBMH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=N5)Br

Origin of Product

United States

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